6-氯-5-(乙氧羰基)吡啶-3-硼酸二萘甲二醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

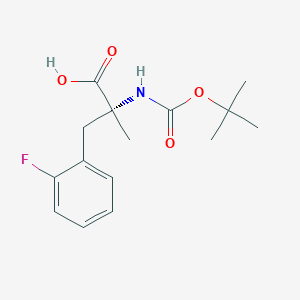

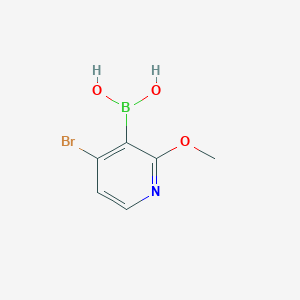

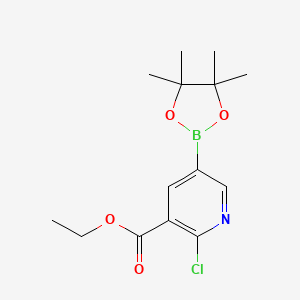

“6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester” is a type of boronic ester, which is a class of compounds widely used in organic synthesis . Boronic esters, such as the pinacol, neopentyl, and catechol boronic esters, are commonly employed for Suzuki–Miyaura (SM) coupling due to their relative cost, reactivity, stability, and ease of preparation .

Synthesis Analysis

The synthesis of boronic esters like “6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester” often involves the use of transition metal-catalyzed carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . Protodeboronation, a process that removes the boron group from the boronic ester, is not well developed but has been achieved using a radical approach .Chemical Reactions Analysis

Boronic esters like “6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester” are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of boronic esters has been achieved using a radical approach .科学研究应用

生物技术合成

类似于6-氯-5-(乙氧羰基)吡啶-3-硼酸二萘甲二醇酯的化合物被用于生物技术途径中,以从生物质中生产有价值的化学品,包括合成酯和聚合物。这些过程突出了硼酸酯在绿色化学应用中的作用,强调了它们在创建更可持续和更环保的化学合成路线中的实用性 (高, 马, & 徐, 2011).

酯类产品的合成

使用钯催化剂对不饱和底物的烷氧羰基化是化学工业中的一项显着应用,其中酯类由替代原料合成。该过程与所讨论的化合物相关,强调了硼酸酯在促进产生经济和环境效益的反应中的重要性 (谢沃斯蒂亚诺娃 & 巴塔舍夫, 2023).

先进材料和药物化学

含硼杂环化合物,例如环状硼酸酯,在有机合成、药理学和材料科学等各个领域至关重要。它们的稳定性和多功能反应性使它们对于制造新材料和药品非常有价值。该应用领域为6-氯-5-(乙氧羰基)吡啶-3-硼酸二萘甲二醇酯在新型药物和材料开发中的潜在研究方向提供了建议 (戈洛瓦诺夫 & 苏霍鲁科夫, 2021).

环境和健康应用

对酯类(包括与所讨论化合物类似的酯类)的研究延伸到环境科学和公共卫生领域。研究探索了它们在水生环境中的存在、归宿和行为,以及它们作为新兴污染物的潜力。这突出了了解工业中广泛使用的化学化合物对环境影响和健康影响的重要性 (哈曼, 道奇, 罗辛, & 穆诺兹, 2015).

作用机制

Target of Action

The primary target of the compound, also known as ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway for carbon–carbon bond formation . This pathway is exceptionally mild and functional group tolerant, making it suitable for a wide range of applications .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . The compound’s stability is a key factor in its bioavailability, as it allows the compound to remain intact in various environments until it reaches its target .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a critical step in many synthetic processes, enabling the creation of complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

属性

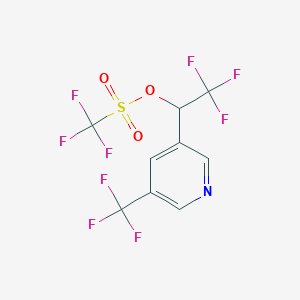

IUPAC Name |

ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO4/c1-6-19-12(18)10-7-9(8-17-11(10)16)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVMXIMUMXMRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)